

Diethylenetriamine (CAS No. 111-40-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylenetriamine*

Cat. No.: *B155796*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriamine (DETA), with the CAS number 111-40-0, is a versatile aliphatic amine with a wide range of applications across various industries.^{[1][2]} This colorless to yellow, hygroscopic liquid possesses a distinct ammonia-like odor and is soluble in water and most polar organic solvents.^{[1][2][3]} Its chemical structure, featuring two primary and one secondary amine group, allows it to function as a potent curing agent, a robust chelating agent, and a valuable intermediate in the synthesis of numerous compounds.^{[4][5]} This technical guide provides an in-depth overview of **Diethylenetriamine**, including its physicochemical properties, toxicological data, key industrial applications with associated experimental insights, and relevant reaction mechanisms.

Core Technical Data

The following tables summarize the key quantitative data for **Diethylenetriamine**, compiled from various technical and safety data sheets.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₁₃ N ₃	[1][4]
Molecular Weight	103.17 g/mol	[1][6]
Appearance	Colorless to yellow liquid	[2][3][7]
Odor	Strong, ammonia-like	[1][3]
Boiling Point	207 °C (approx.)	[1]
Melting Point	-39 °C	[6]
Flash Point	94 °C (closed cup)	[8]
Specific Gravity	0.951 - 0.96 (20/20 °C)	[6][7]
Vapor Pressure	0.22 mmHg (@ 20°C)	[6]
Vapor Density	3.56 (Air = 1)	[6]
Solubility	Miscible with water and most organic solvents	[1]
pH (1% solution)	10 (Basic)	[6]
Autoignition Temperature	676 °F	[9]
Refractive Index	n _{20/D} 1.484 (lit.)	[8]

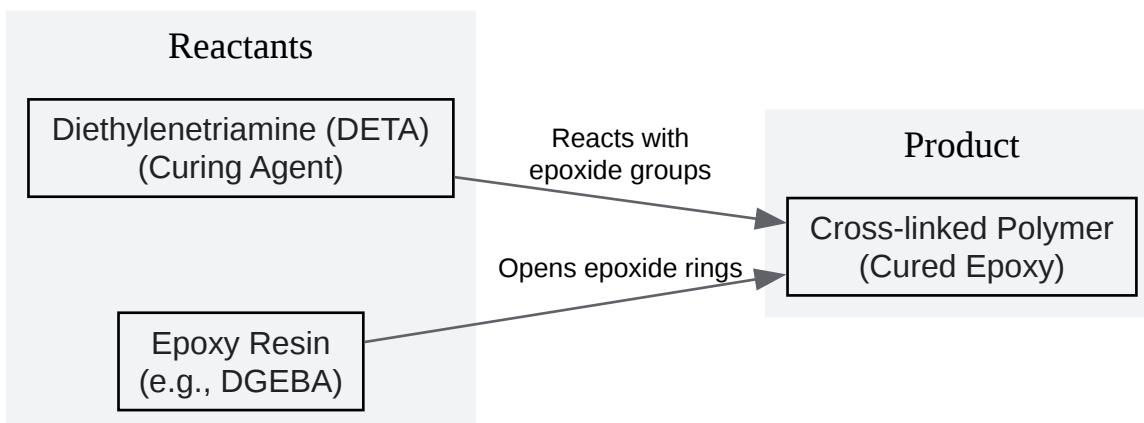
Table 2: Toxicological Data

Endpoint	Value	Species	Reference
Acute Oral Toxicity (LD ₅₀)	1080 mg/kg	Rat	[6]
Acute Dermal Toxicity (LD ₅₀)	1090 mg/kg	Rabbit	[6]
Acute Inhalation Toxicity (LC ₅₀)	0.3 mg/l (4 h)	Rat	[5]
Target Organs	Kidneys, Liver	[6]	

Key Industrial Applications and Experimental Insights

Diethylenetriamine's reactivity and versatile nature make it a crucial component in numerous industrial processes.

Epoxy Resin Curing Agent


DETA is widely used as a hardener for epoxy resins.[\[1\]](#)[\[2\]](#)[\[10\]](#) Its primary and secondary amine groups react with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer with enhanced mechanical strength, and chemical and heat resistance.[\[1\]](#)[\[11\]](#)

Experimental Protocol Insight: Curing of Bisphenol A-based Epoxy Resin

A typical experimental procedure for curing a diglycidyl ether of bisphenol-A (DGEBA) resin with DETA involves the following steps:

- Degassing: The epoxy resin is first degassed under a vacuum to remove any entrapped air bubbles.
- Mixing: A stoichiometric ratio of **Diethylenetriamine** is mixed with the degassed resin at room temperature. The recommended concentration is approximately 12 parts per hundred parts of resin (phr) for EPON Resin 828.
- Casting: The mixture is then cast into a mold.
- Curing: The curing process can be carried out under different schedules. A typical room temperature cure would be for four days at 25°C, while an accelerated cure can be achieved by heating for one hour at 100°C.[\[12\]](#)

Logical Relationship: Epoxy Curing Mechanism

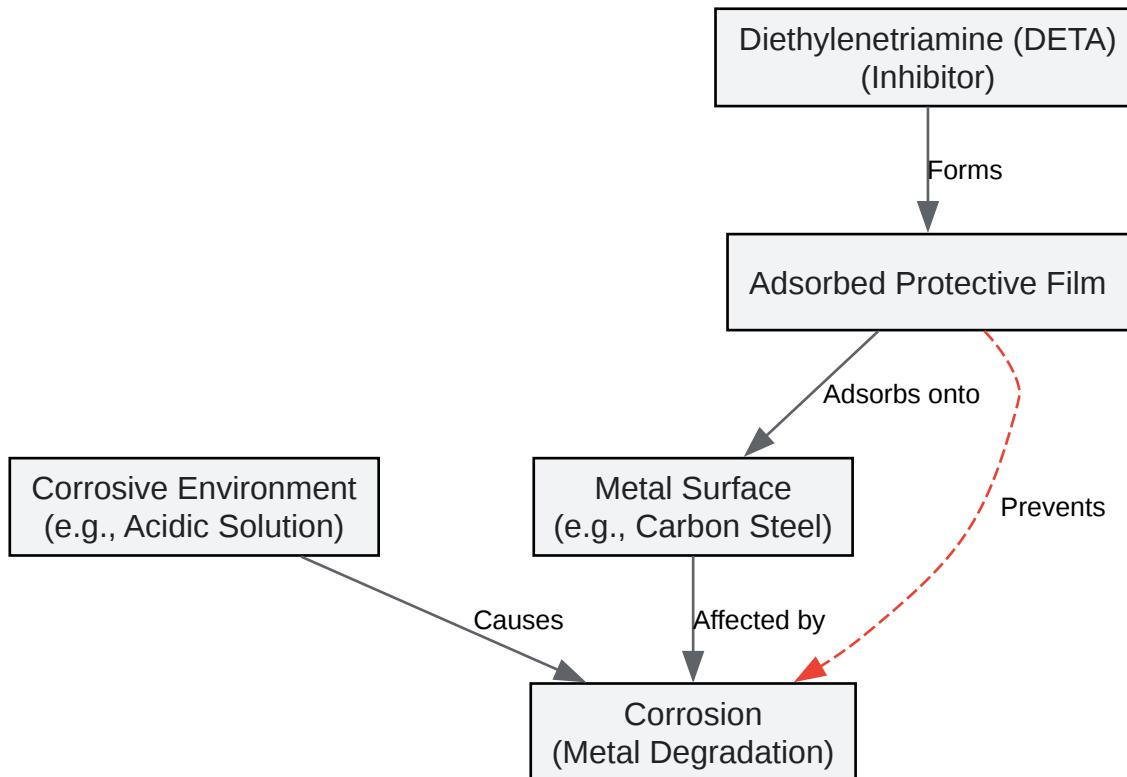
[Click to download full resolution via product page](#)

Caption: Reaction mechanism of **Diethylenetriamine** as a curing agent for epoxy resins.

Corrosion Inhibitor

DETA and its derivatives are effective corrosion inhibitors for metals, particularly in acidic environments and in the oil and gas industry.^{[1][2]} It forms a protective film on the metal surface, which prevents or reduces the rate of corrosion.^[1]

Experimental Protocol Insight: Evaluation of Corrosion Inhibition


The effectiveness of **Diethylenetriamine** as a corrosion inhibitor can be evaluated using electrochemical methods and weight loss studies. A general workflow is as follows:

- Specimen Preparation: Carbon steel specimens are prepared and polished.
- Solution Preparation: A corrosive medium, such as a 1 M HCl solution or a CO₂-saturated solution, is prepared. Different concentrations of **Diethylenetriamine** are added to this solution.
- Weight Loss Measurement: Pre-weighed steel specimens are immersed in the test solutions for a specific duration. After immersion, the specimens are cleaned, dried, and re-weighed to determine the corrosion rate.
- Electrochemical Measurements: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are performed using a three-electrode cell setup to study the

corrosion kinetics and the mechanism of inhibition.

- Surface Analysis: The surface of the corroded specimens is examined using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the protective film.

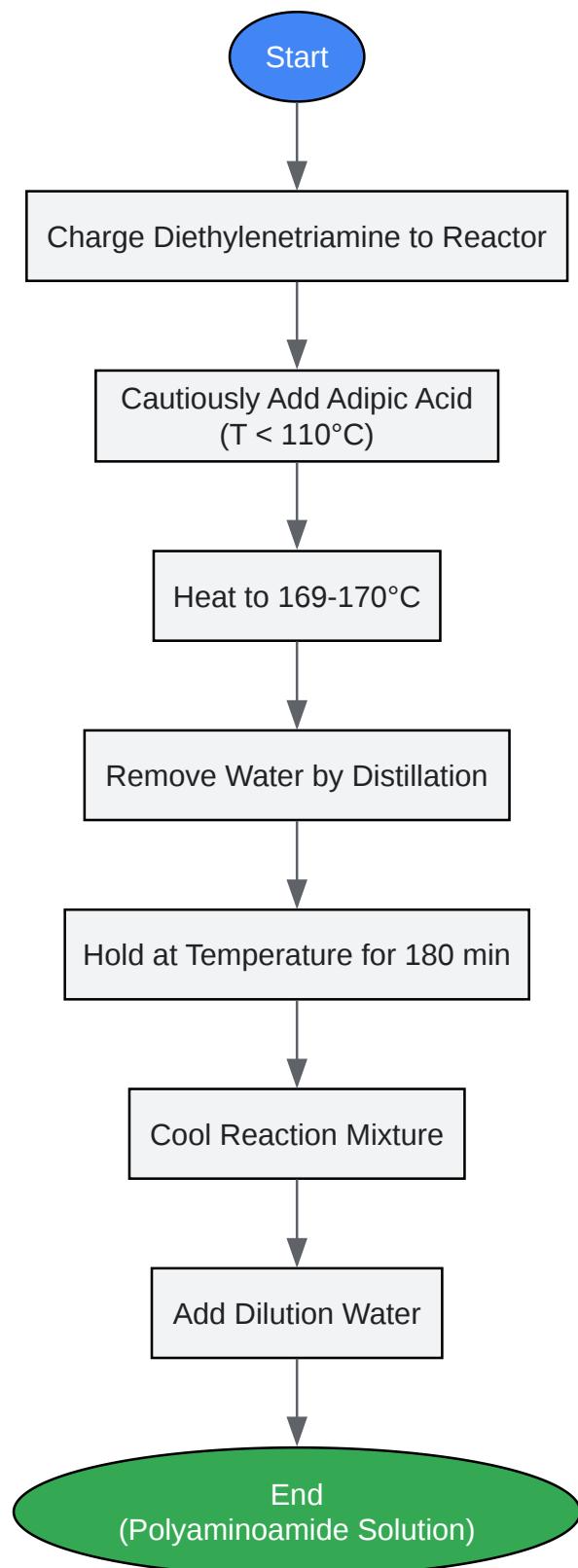
Logical Relationship: Corrosion Inhibition Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of corrosion inhibition by **Diethylenetriamine** on a metal surface.

Synthesis of Polyamides

Diethylenetriamine is a key monomer in the production of polyamide resins. These resins find applications in printing inks, adhesives, and coatings.[10][13]

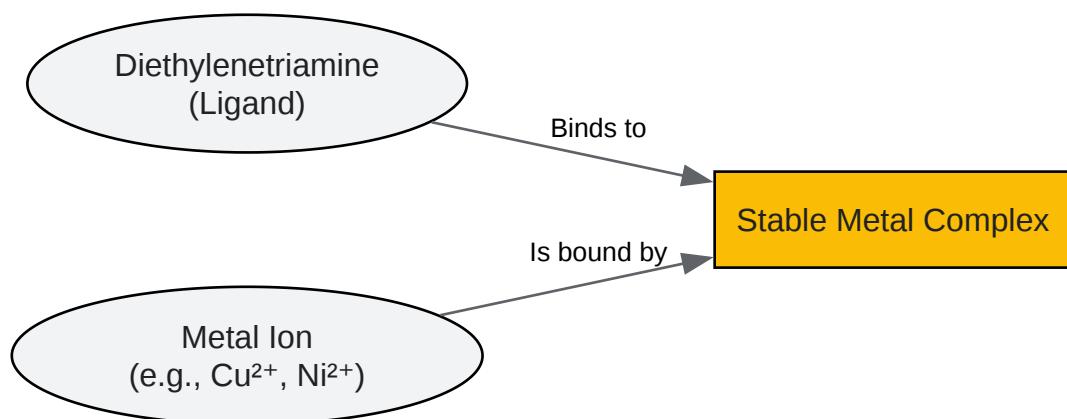

Experimental Protocol Insight: Synthesis of Poly(adipic acid-co-diethylenetriamine)

A representative synthesis procedure is as follows:

- Charging Reactants: **Diethylenetriamine** is charged into a reaction vessel.

- **Addition of Acid:** Adipic acid is cautiously added while maintaining the temperature below 110 °C.
- **Polycondensation:** The reaction mixture is heated to 169-170 °C to initiate polycondensation, and the water formed during the reaction is removed by distillation. The reaction is held at this temperature for a specific duration (e.g., 180 minutes).
- **Dilution:** After the reaction is complete, dilution water is added to achieve the desired solids content of the polyaminoamide solution.

Experimental Workflow: Polyamide Synthesis


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of a polyamide from **Diethylenetriamine**.

Chelating Agent

DETA acts as a tridentate ligand, forming stable complexes with various metal ions. This property makes it useful in applications such as water treatment, metal extraction, and as a precursor for the synthesis of more complex chelating agents like **Diethylenetriaminepentaacetic acid (DTPA)**.^{[1][14][15]}

Logical Relationship: Chelation Process

[Click to download full resolution via product page](#)

Caption: The process of metal ion chelation by **Diethylenetriamine**.

Textile Industry

In the textile industry, **Diethylenetriamine** is used in dyeing and printing processes to help fix dyes onto fabric fibers, thereby improving color fastness.^[1] It is also a component in the synthesis of dye-fixing agents.

Experimental Protocol Insight: Synthesis of a Dye-Fixing Agent

A novel dye-fixing agent can be synthesized through a multi-step process:

- Initial Reaction: **Diethylenetriamine** is reacted with epichloropropane at 50-60 °C.
- Acylation: After cooling, acryloyl chloride is added under an ice-water bath.

- Polymerization: Distilled water and a polymerization initiator are added, and the mixture is heated to 50-60 °C.
- Final Reaction: Dimethylamine and dicyandiamide are added and reacted to form the final product.

Conclusion

Diethylenetriamine is a cornerstone chemical with a broad spectrum of applications driven by the reactivity of its amine groups. Its roles as an epoxy curing agent, corrosion inhibitor, polyamide precursor, and chelating agent are well-established in various industrial sectors. The experimental insights provided herein offer a foundational understanding of its practical utilization. Further research into novel derivatives and applications of **Diethylenetriamine** continues to expand its utility in materials science and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6908983B2 - Synthesis of high solids resins from amine terminated polyamides - Google Patents [patents.google.com]
- 2. alphachem.biz [alphachem.biz]
- 3. Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO₂ Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIETHYLENETRIAMINE (DETA) - Ataman Kimya [atamanchemicals.com]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]

- 9. hanepoxy.net [hanepoxy.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. threebond.co.jp [threebond.co.jp]
- 12. miller-stephenson.com [miller-stephenson.com]
- 13. products.bASF.com [products.bASF.com]
- 14. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diethylenetriamine is A Chelating agent B Polydentate class 11 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [Diethylenetriamine (CAS No. 111-40-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155796#diethylenetriamine-cas-number-111-40-0-technical-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com